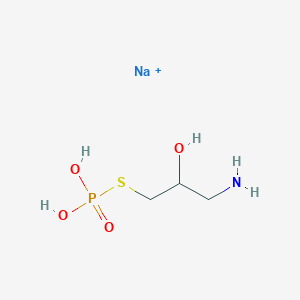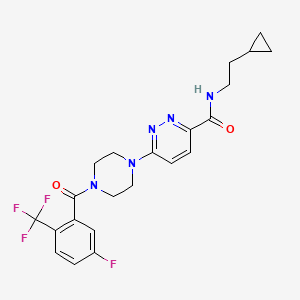
Yohimbine hydrochloride
Overview
Description
Yohimbine Hydrochloride is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe and the South American tree Aspidosperma quebracho-blanco . It is primarily known for its alpha-2-adrenergic receptor antagonist properties and has been used in various research projects. Historically, it has been used as a treatment for erectile dysfunction and as a veterinary drug to reverse sedation in animals .
Mechanism of Action
Target of Action
Yohimbine hydrochloride primarily targets the alpha-2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, which is involved in the body’s stress response and energy regulation .
Mode of Action
This compound acts as an alpha-2-adrenergic antagonist . It blocks presynaptic alpha-2 adrenergic receptors, leading to an increase in the release of norepinephrine and adrenaline . This results in an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the phospholipase C-gamma 1 pathway . It also modulates the MAPK pathway, which plays a key role in cellular responses to various stimuli . Furthermore, it has been suggested that yohimbine’s action may be associated with the regulatory properties of reactive sulfur species, including hydrogen sulfide (H2S) and sulfane sulfur .
Pharmacokinetics
It is known to have a bioavailability of 7-86% (mean 33%) and an elimination half-life of 025-25 hours . It is excreted in urine as metabolites .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been found to downregulate the expression of cell cycle regulatory proteins, such as proliferating cell nuclear antigen (PCNA), cyclin D1, cyclin-dependent kinase 4 (CDK4), and cyclin E . It also reduces the phosphorylation of p38 and mTOR in a dose-dependent manner . Furthermore, this compound has been shown to reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that a high-fat diet can attenuate anaerobic and enhance aerobic cysteine catabolism, and induce lipid peroxidation in the liver. This compound at a dose of 5 mg/kg can alleviate oxidative stress and reduce elevated concentrations of sulfate probably by the induction of TST expression .
Biochemical Analysis
Biochemical Properties
Yohimbine hydrochloride primarily acts on the alpha-2-adrenergic receptors in the body . It blocks presynaptic alpha-2 adrenergic receptors, increasing sympathetic outflow and potentiating the release of norepinephrine from nerve endings . This leads to various physiological effects such as increased heart rate and blood flow .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in B16F10 mouse melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an α2-adrenergic receptor antagonist . By blocking these receptors, this compound increases the release of neurotransmitters like norepinephrine, which can have a stimulating effect on the body .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in in-vitro models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it has been shown to significantly reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in rats treated with different concentrations of this compound .
Metabolic Pathways
This compound appears to undergo extensive metabolism in organs of high flow such as the liver or kidney . The precise metabolic fate of this compound has not been fully determined .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the drug is distributed rapidly in the body, with a half-life between 0.4 and 15 minutes .
Subcellular Localization
Given its mechanism of action as an α2-adrenergic receptor antagonist, it is likely that it interacts with these receptors at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yohimbine Hydrochloride can be synthesized through several methods. One common method involves the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by its conversion to the hydrochloride salt. The extraction process typically involves grinding the bark into a powder, followed by heating and extracting with a mixed solvent of acid and alcohol aqueous solution . The solution is then filtered to remove impurities, and the yohimbine is recrystallized using ethanol or methanol aqueous solutions .
Industrial Production Methods: In industrial settings, this compound is produced by extracting yohimbine from the bark of the yohimbe tree using solvents such as methanol or ethanol. The extracted yohimbine is then purified through chromatographic techniques and converted to its hydrochloride salt by reacting with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Yohimbine Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: At pH levels of 6 and 7, this compound undergoes hydrolysis to form yohimbine acid.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are less commonly documented but can be inferred based on its chemical structure.
Major Products: The primary product of hydrolysis is yohimbine acid .
Scientific Research Applications
Yohimbine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a research reagent to study adrenergic receptors and their antagonists.
Medicine: It has been studied for its potential therapeutic effects in treating erectile dysfunction, cardiac inflammation, and other conditions
Industry: this compound is used in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Rauwolscine: Another indole alkaloid with similar alpha-2 adrenergic antagonist properties.
Corynanthine: An alkaloid found in yohimbe bark with similar pharmacological effects.
Ajmalicine: Another alkaloid present in yohimbe bark with potential anti-anxiety and anti-depressant effects.
Uniqueness: Yohimbine Hydrochloride is unique due to its specific affinity for alpha-2 adrenergic receptors and its historical use in both human and veterinary medicine . Its ability to increase norepinephrine and adrenaline release sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZGJSEDRMUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6211-32-1, 65-19-0 | |
| Record name | Fauwolscine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Yohimbine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)





